4-溴异喹啉-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

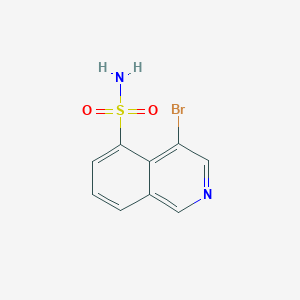

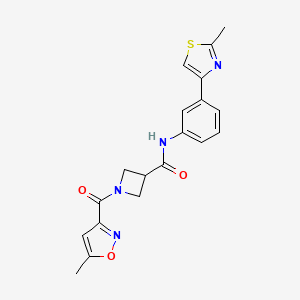

4-Bromoisoquinoline-5-sulfonamide is a chemical compound that falls under the category of sulfonamides . It has a molecular weight of 287.14 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves the use of reagents such as PdBr2, CuBr2, and LiBr . Sulfonamides, like 4-Bromoisoquinoline-5-sulfonamide, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . This process has shown good functional group tolerance and high yield .Molecular Structure Analysis

Sulfonimidates, which are related to sulfonamides, bear a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents . They are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis

4-Bromoisoquinoline-5-sulfonamide is a powder that is stored at room temperature .科学研究应用

4-溴代异喹啉-5-磺酰胺的科学研究应用

4-溴代异喹啉-5-磺酰胺在科学研究中的应用跨越了多个领域,展现了其多功能性和重要性。该化合物及其衍生物已被探索其在抑制特定酶、合成化学结构和探索其与生物系统相互作用方面的潜力。

对酶的抑制作用

4-溴代异喹啉-5-磺酰胺及其相关化合物的主要研究应用之一是酶抑制的研究。例如,苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制剂已被探索其影响肾上腺素生物合成的潜力,其中与 4-溴代异喹啉-5-磺酰胺相关的衍生物表现出显着的抑制作用 (Blank 等人,1980 年)。这项研究突出了该化合物在研究神经递质调节和潜在治疗应用中的相关性。

结构和化学研究

研究已经深入探讨了涉及 4-溴代异喹啉-5-磺酰胺衍生物的结构特征和化学反应。例如,对 4-氟-5-磺酰基异喹啉的三个衍生物的研究提供了对其分子构象和相互作用的见解,有助于理解这些分子内的空间效应和氢键 (Ohba 等人,2012 年)。此类研究对于设计具有所需生物或化学性质的更有效化合物至关重要。

合成和催化

该化合物及其衍生物也已用于合成化学,特别是在催化中。铑催化的 4-溴-1,2-二氢异喹啉的合成展示了一种获取溴鎓基的创新方法,溴鎓基是结构复杂且功能丰富的分子的形成中的关键中间体 (He 等人,2016 年)。该应用强调了该化合物在推进合成方法和创建新化学实体中的重要性。

神经生物学应用

在神经生物学中,异喹啉磺酰胺衍生物 H-89 已被证明选择性抑制环磷酸腺苷依赖性蛋白激酶(蛋白激酶 A),影响神经元细胞中的神经突生长和蛋白质磷酸化 (Chijiwa 等人,1990 年)。这项研究指出了该化合物在研究信号转导途径和神经发育或修复机制方面的潜力。

抗菌活性

此外,还研究了与 4-溴代异喹啉-5-磺酰胺相关的 5-氨基-7-溴喹啉-8-基磺酸盐衍生物的合成和抗菌评估。这些研究揭示了这些化合物有效的抗菌和抗真菌活性,突出了它们作为开发新抗菌剂的先导的潜力 (Krishna,2018 年)。

作用机制

Target of Action

4-Bromoisoquinoline-5-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

4-Bromoisoquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It is a structural analogue of para-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, it prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . Without sufficient folic acid, bacteria cannot produce the nucleotides required for DNA synthesis, leading to impaired cell division and growth .

Pharmacokinetics

This suggests that 4-Bromoisoquinoline-5-sulfonamide may have a long residence time in the body, potentially leading to prolonged therapeutic effects .

Result of Action

The ultimate result of 4-Bromoisoquinoline-5-sulfonamide’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound effectively halts the bacterial life cycle, helping to clear the infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromoisoquinoline-5-sulfonamide. For instance, the compound’s biological activity and resistance to biodegradation may lead to long residence times in both water and soil matrices . This environmental persistence could potentially impact the compound’s bioavailability and therapeutic efficacy .

安全和危害

未来方向

属性

IUPAC Name |

4-bromoisoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZIPXDGEFRLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)

![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)

![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)

![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)

![N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2849188.png)

![5-(4-fluorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2849189.png)